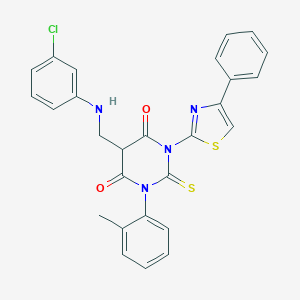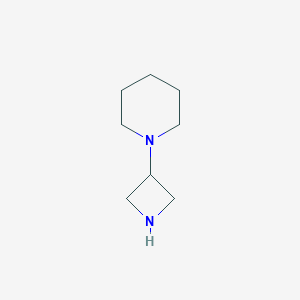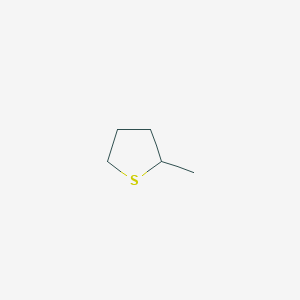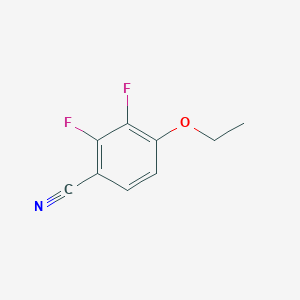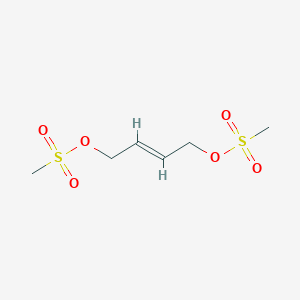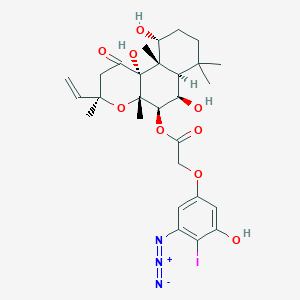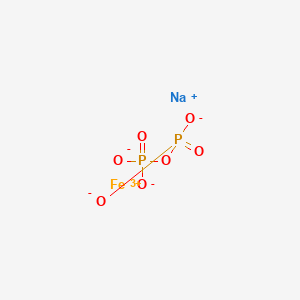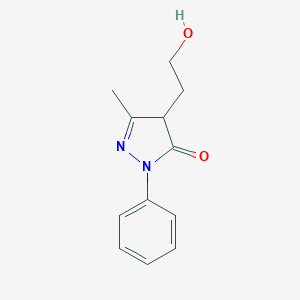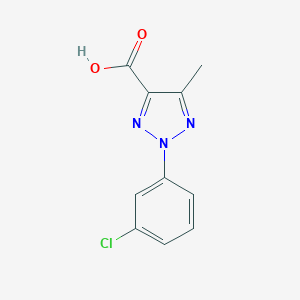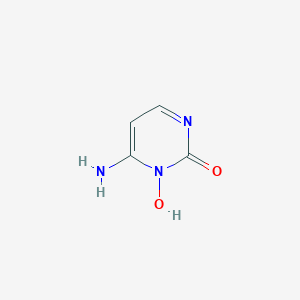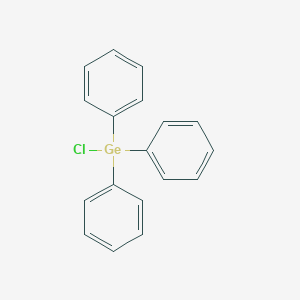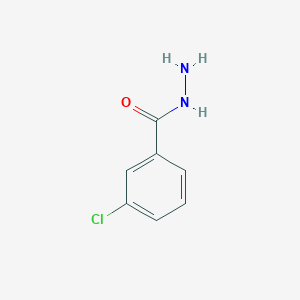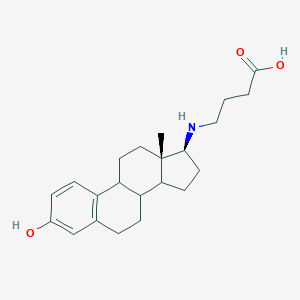
Proacame
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proacame is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of acridine derivatives and has been synthesized using various methods. Proacame has been shown to have several biochemical and physiological effects, which make it a promising candidate for research purposes.
作用機序
The mechanism of action of Proacame is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Proacame has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Proacame has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. These mechanisms of action may contribute to the anticancer and antimicrobial properties of Proacame.
生化学的および生理学的効果
Proacame has several biochemical and physiological effects that make it a promising candidate for research purposes. Proacame has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes and signaling pathways. Proacame has also been shown to have neuroprotective effects and to enhance memory and learning. These effects may be due to the ability of Proacame to cross the blood-brain barrier and interact with various neurotransmitter systems.
実験室実験の利点と制限
Proacame has several advantages for lab experiments, including its low cost, ease of synthesis, and wide range of potential applications. Proacame is also relatively stable and can be stored for long periods of time. However, Proacame has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on Proacame. One direction is to investigate the potential applications of Proacame in cancer research, microbiology, and neuroscience. Another direction is to study the mechanism of action of Proacame in more detail, including its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of Proacame and to investigate its potential side effects.
Conclusion
Proacame is a promising compound for scientific research with potential applications in cancer research, microbiology, and neuroscience. Proacame has several biochemical and physiological effects that make it a promising candidate for research purposes. However, further studies are needed to determine its optimal dosage and administration and to investigate its potential side effects.
合成法
Proacame can be synthesized using various methods, including the Pinner reaction, Skraup synthesis, and Mannich reaction. The Pinner reaction involves the reaction of acridine with an acid chloride in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction of a phenol with a ketone or aldehyde in the presence of a sulfuric acid catalyst. The Mannich reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a base catalyst. These methods have been used to synthesize Proacame with varying yields and purity.
科学的研究の応用
Proacame has been studied for its potential applications in various areas of scientific research, including cancer research, microbiology, and neuroscience. In cancer research, Proacame has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In microbiology, Proacame has been shown to have antimicrobial properties against various bacteria and fungi. In neuroscience, Proacame has been shown to have neuroprotective effects and to enhance memory and learning.
特性
CAS番号 |
137525-09-8 |
|---|---|
製品名 |
Proacame |
分子式 |
C22H31NO3 |
分子量 |
357.5 g/mol |
IUPAC名 |
4-[[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]butanoic acid |
InChI |
InChI=1S/C22H31NO3/c1-22-11-10-17-16-7-5-15(24)13-14(16)4-6-18(17)19(22)8-9-20(22)23-12-2-3-21(25)26/h5,7,13,17-20,23-24H,2-4,6,8-12H2,1H3,(H,25,26)/t17?,18?,19?,20-,22-/m0/s1 |
InChIキー |
XVHWIBHQOHTZNS-LPUGWFBSSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CC[C@@H]2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
同義語 |
N-((3-hydroxy-1,3,5(10)-estratrien-17beta-yl))-3-carboxypropylamine proacame |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



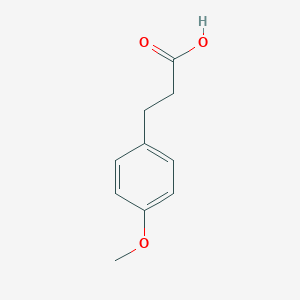
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
